N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14525799
InChI: InChI=1S/C17H14N4O2S/c1-10-11(2)24-17-15(10)16(19-9-20-17)23-8-14(22)21-13-5-3-4-12(6-13)7-18/h3-6,9H,8H2,1-2H3,(H,21,22)
SMILES:
Molecular Formula: C17H14N4O2S
Molecular Weight: 338.4 g/mol

N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide

CAS No.:

Cat. No.: VC14525799

Molecular Formula: C17H14N4O2S

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide -

Specification

Molecular Formula C17H14N4O2S
Molecular Weight 338.4 g/mol
IUPAC Name N-(3-cyanophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide
Standard InChI InChI=1S/C17H14N4O2S/c1-10-11(2)24-17-15(10)16(19-9-20-17)23-8-14(22)21-13-5-3-4-12(6-13)7-18/h3-6,9H,8H2,1-2H3,(H,21,22)
Standard InChI Key PYESIJQNFOYDTC-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=NC=NC(=C12)OCC(=O)NC3=CC=CC(=C3)C#N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thieno[2,3-d]pyrimidine heterocyclic system fused from a thiophene ring (positions 2–3) and a pyrimidine ring (positions 4–6). Methyl groups at positions 5 and 6 enhance hydrophobic interactions, while the 4-oxygen atom connects to an acetamide group via an ether linkage . The acetamide’s terminal 3-cyanophenyl group introduces polarizability and hydrogen-bonding capacity, critical for target binding (Table 1).

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄N₄O₂S
Molecular Weight338.4 g/mol
IUPAC NameN-(3-cyanophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide
SMILESCC1=C(SC2=NC=NC(=C12)OCC(=O)NC3=CC=CC(=C3)C#N)C
InChIKeyPYESIJQNFOYDTC-UHFFFAOYSA-N
Purity (NMR)≥95.0%

Synthesis and Structural Optimization

Synthetic Routes

While detailed synthesis protocols are proprietary, the structure suggests a multi-step process:

  • Thieno[2,3-d]pyrimidine Core Formation: Cyclization of 2-aminothiophene-3-carbonitrile with dimethyl malonate under acidic conditions generates the 5,6-dimethylthieno[2,3-d]pyrimidine scaffold.

  • Etherification: Nucleophilic substitution at position 4 using chloroacetamide derivatives introduces the ether-linked acetamide group.

  • Amide Coupling: Reaction of 2-chloro-N-(3-cyanophenyl)acetamide with the hydroxylated thienopyrimidine intermediate completes the assembly.

Structural Analogues and SAR

Comparative analysis with N-(2-cyanophenyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide (PubChem CID: 16489782) and 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (PubChem CID: 146037576) highlights the criticality of the thienopyrimidine core for kinase affinity . Substituents at positions 5 and 6 (methyl groups) optimize steric complementarity with CK1δ’s hydrophobic pocket, while the 3-cyanophenyl group enhances π-π stacking with aromatic residues .

Biological Activity and Mechanism of Action

Casein Kinase 1δ Inhibition

CK1δ, a serine/threonine kinase regulating circadian rhythms and Wnt signaling, is overexpressed in colorectal, breast, and hematological cancers . N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide (designated CK1δ-IN-7) inhibits CK1δ by binding to its ATP pocket, as inferred from structural analogs . This disrupts phosphorylation of substrates like β-catenin and p53, promoting apoptosis and cell cycle arrest .

ParameterDetailSource
Primary TargetCasein Kinase 1δ (CK1δ)
MechanismATP-competitive inhibition
Therapeutic AreaOncology (preclinical)
Key Pathways AffectedWnt/β-catenin, p53

Therapeutic Applications and Clinical Outlook

Oncology

CK1δ’s role in tumorigenesis and chemoresistance positions CK1δ-IN-7 as a candidate for:

  • Colorectal Cancer: CK1δ stabilizes β-catenin, driving proliferation; inhibition may suppress tumor growth .

  • Chronic Lymphocytic Leukemia (CLL): CK1δ overexpression correlates with poor prognosis; targeted inhibition could enhance apoptosis .

Neurodegenerative Disorders

Emerging evidence links CK1δ to tau phosphorylation in Alzheimer’s disease . While unexplored for CK1δ-IN-7, repurposing could offer novel therapeutic avenues.

Challenges and Future Directions

Selectivity and Off-Target Effects

CK1 isoforms (α, γ, δ, ε) share >80% homology, risking off-target kinase inhibition . Isoform-specific crystallography studies are needed to refine CK1δ-IN-7’s selectivity.

Preclinical Development

  • Toxicology: Assess hepatotoxicity and genotoxicity in rodent models.

  • Formulation: Optimize solubility for intravenous or oral delivery.

  • Combination Therapy: Screen synergies with checkpoint inhibitors or PARP inhibitors.

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